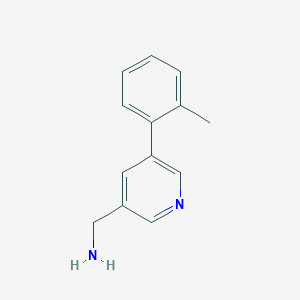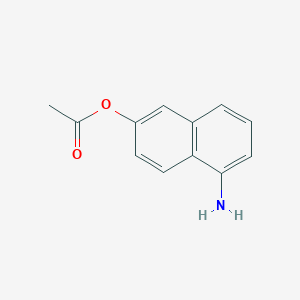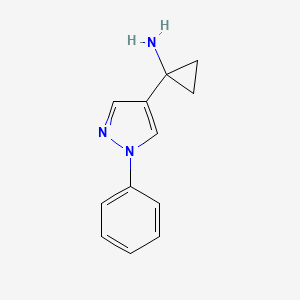
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is a chemical compound that features a tert-butoxy group and a chlorine atom attached to a pyridazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one typically involves the introduction of the tert-butoxy group into the pyridazinone ring. One common method involves the reaction of 4-chloropyridazin-3(2H)-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl esters.
Reduction: The chlorine atom can be reduced to form the corresponding pyridazinone derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions include tert-butyl esters, reduced pyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s binding affinity to these targets, while the chlorine atom can participate in various chemical reactions that modulate the compound’s activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridazin-3(2H)-one: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
5-(tert-Butoxy)-pyridazin-3(2H)-one: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
tert-Butyl esters: Share the tert-butoxy group but differ in the core structure, affecting their applications and reactivity .
Uniqueness
5-(tert-Butoxy)-4-chloropyridazin-3(2H)-one is unique due to the presence of both the tert-butoxy group and the chlorine atom on the pyridazinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1346697-48-0 |
|---|---|
Molekularformel |
C8H11ClN2O2 |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
5-chloro-4-[(2-methylpropan-2-yl)oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)13-5-4-10-11-7(12)6(5)9/h4H,1-3H3,(H,11,12) |
InChI-Schlüssel |
BVQGLOUSTOOEBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=O)NN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)



![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)

![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)

![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)



